molecular formula C7H16ClN B3019664 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1909348-02-2

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B3019664
CAS No.: 1909348-02-2
M. Wt: 149.66
InChI Key: PIRPTVSOMPIHDA-UHFFFAOYSA-N
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Description

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1909348-02-2) is a cyclopropane derivative with a branched alkyl substituent and a primary amine functional group. Its molecular formula is C₇H₁₆ClN, and it has a molecular weight of 149.66 g/mol .

Properties

IUPAC Name

2-methyl-2-propan-2-ylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-5(2)7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRPTVSOMPIHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated cyclopropane derivative.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives and nucleophiles like amines, alcohols, or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

Chemical and Biological Research

1. Organic Synthesis:
The compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its cyclopropane ring structure allows for unique reactivity patterns that are exploited in synthetic pathways. Researchers utilize it to develop derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

2. Biological Activity:
Research indicates that 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride exhibits notable biological activities. Preliminary studies suggest its potential as a non-ionic organic buffering agent, particularly for maintaining pH levels in cell cultures within the range of 6 to 8.5. This property is critical for biochemical assays and experiments requiring stable pH conditions.

3. Interaction Studies:
Investigations into the compound's interactions with biological targets have shown promise. It may modulate various biological pathways by interacting with receptors or enzymes, influencing physiological responses. Ongoing studies aim to identify specific binding sites and elucidate the mechanisms of action.

Pharmaceutical Development

1. Therapeutic Properties:
The compound is being explored for its potential therapeutic properties, particularly as a precursor for drug development. Its unique structure may allow it to interact favorably with biological systems, leading to the development of novel therapeutics targeting specific diseases or conditions.

2. Drug Formulation:
As a hydrochloride salt, this compound enhances solubility and stability compared to its free base form. This characteristic is advantageous in pharmaceutical formulations where solubility is crucial for bioavailability and efficacy .

Industrial Applications

1. Specialty Chemicals Production:
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the introduction of various functional groups through substitution reactions, making it a versatile intermediate in chemical manufacturing .

2. Analytical Chemistry:
The compound finds applications in analytical chemistry, where it is employed as a reference standard in various assays and tests. Its known properties facilitate accurate calibration and validation processes in laboratory settings .

Conc

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropane ring’s strain and reactivity enable it to form covalent bonds with target molecules, potentially inhibiting or modifying their function. The specific pathways and targets depend on the compound’s application and the biological system under investigation.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The trifluoromethyl group in CAS 112738-67-7 and CAS 1287760-01-3 introduces strong electron-withdrawing properties, which may enhance the acidity of the amine group compared to the alkyl-substituted compound .
  • Steric Effects: The benzoxazole derivative (CAS 2138244-10-5) has a bulky aromatic heterocycle, likely reducing solubility in nonpolar solvents compared to the smaller isopropyl-substituted compound .
  • Stereochemical Influence : Enantiomerically pure compounds like (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride are critical for targeted receptor interactions in drug development, whereas the stereochemistry of the main compound (CAS 1909348-02-2) remains unspecified .

Physicochemical Properties

Property This compound 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride
Molecular Weight 149.66 161.56 224.69
Purity Not specified ≥95% (typical for intermediates) ≥95% (typical for intermediates)
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents (DMSO, methanol) Enhanced solubility in polar solvents due to -CF₃ Reduced solubility due to aromatic benzoxazole group

Key Observations :

  • The benzoxazole derivative has a significantly higher molecular weight (224.69 vs. 149.66), which may limit its blood-brain barrier permeability in therapeutic applications .
  • Trifluoromethyl-substituted derivatives exhibit improved solubility in polar solvents due to their electronegative substituents .

Biological Activity

2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a novel organic compound characterized by its unique cyclopropane structure, which contributes to its biological activity. The compound is primarily studied for its potential applications in biochemical assays and as a modulator of biological pathways.

  • Molecular Formula : C₈H₁₈ClN
  • Molecular Weight : Approximately 133.63 g/mol
  • Structure : The cyclopropane ring introduces significant strain, enhancing reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Buffering Agent : It functions as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5, crucial for various biochemical assays.
  • Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing physiological responses. This interaction warrants further investigation to elucidate the mechanisms of action.
  • Potential Therapeutic Uses : The compound is being explored for its role in drug synthesis and therapeutic applications, particularly in modulating enzymatic activity associated with various diseases.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. The cyclopropane ring's strain allows it to form covalent bonds with target molecules, potentially inhibiting or modifying their function. This interaction can influence various biochemical pathways, making it a subject of interest in pharmacological research.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochlorideC₁₄H₁₈ClNContains a naphthalene moiety providing distinct properties.
2-Methyl-2-(2-methylphenyl)propan-1-amineC₁₁H₁₇NFeatures an additional methyl group on the phenyl ring.
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amineC₁₀H₁₂ClF₂NOIncorporates a difluoromethoxy group affecting reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • In Vitro Studies : Research has shown that derivatives of cyclopropylamines exhibit varying potencies against β-secretase (BACE1), with modifications leading to significant changes in inhibitory activity . The introduction of geminal methyl groups has been linked to improved potency, suggesting that structural modifications can enhance biological activity.
  • Pharmacological Screening : A broad screening of compounds similar to this compound indicated promising results for selective activation of serotonin receptors, which are critical in various neurological conditions .
  • Safety Profiles : In safety assessments, compounds derived from this scaffold have shown favorable profiles in hERG testing, indicating low risk for cardiac side effects .

Q & A

Q. How is 2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride synthesized in laboratory settings?

The compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. Key parameters include temperature control (0–5°C during substitution) and stoichiometric excess of methyl iodide (1.2–1.5 equivalents) to maximize yield. Post-reaction purification involves recrystallization from ethanol or acetone to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm cyclopropane ring integrity and amine protonation. For example, the cyclopropane protons appear as a multiplet in the δ 1.2–1.8 ppm range, while the NH₃⁺ group shows broad signals at δ 7.5–8.5 ppm .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves stereochemical details and hydrogen bonding patterns in the crystalline state, critical for confirming the hydrochloride salt structure .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 128.1 (free amine) and 164.6 (hydrochloride) .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of hydrochloride vapors.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste in labeled containers for halogenated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

Advanced optimization involves:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates compared to THF .
  • Catalysis: Transition-metal catalysts (e.g., CuI) reduce side reactions like over-alkylation.
  • Flow Chemistry: Continuous flow reactors (residence time: 10–15 min) improve heat dissipation and scalability, achieving yields >85% .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., receptor binding affinity) between analogs (e.g., 3-fluorophenyl vs. 4-bromophenyl derivatives) are addressed via:

  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict steric clashes or hydrogen-bonding mismatches in target binding pockets.
  • SAR Studies: Systematic substitution of the cyclopropane ring’s methyl/isopropyl groups identifies steric and electronic drivers of activity .

Q. How does stereochemistry influence the compound’s reactivity and pharmacological profile?

Enantiomers exhibit divergent behaviors:

  • (1R,2S)-isomer: Higher metabolic stability due to reduced CYP450 enzyme recognition.
  • (1S,2R)-isomer: Enhanced aqueous solubility (logP difference: ~0.5 units) via improved hydrogen bonding. Separation is achieved via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .

Q. What mechanistic insights explain unexpected byproducts during oxidation reactions?

Oxidation with KMnO₄ or CrO₃ may yield cyclopropane ring-opened products (e.g., carboxylic acids) due to strain-induced instability. Mechanistic probes include:

  • Isotopic Labeling: ¹³C-labeled cyclopropane tracks ring cleavage via ¹³C NMR.
  • Kinetic Studies: Arrhenius plots reveal activation energy thresholds for ring preservation (~45 kJ/mol) .

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